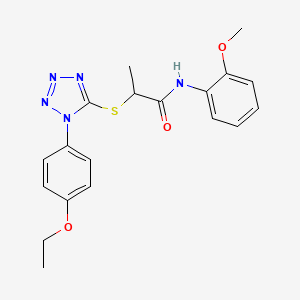

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound contains multiple functional groups, including tetrazole, thioether, and amide, which contribute to its reactivity and utility in various reactions and studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide involves several key steps:

Formation of the Tetrazole Ring: : This step typically involves the reaction of a hydrazine derivative with an appropriate nitrile compound in the presence of an acid catalyst.

Introduction of the Thioether Linkage: : The thioether is generally introduced through a nucleophilic substitution reaction, where a thiol derivative is reacted with a haloalkane or similar electrophilic compound.

Formation of the Amide Bond: : The amide bond is usually formed by reacting the resulting product with an amine derivative in the presence of a coupling agent such as carbodiimide or through the use of an acid chloride intermediate.

Industrial Production Methods

Industrial production methods may vary depending on the scale of production and the desired purity of the compound. Commonly, large-scale synthesis involves:

Batch Reaction Processes: : Using large reactors to perform each step sequentially, followed by purification steps.

Continuous Flow Synthesis: : Utilizes a continuous flow reactor to streamline the production process, enhancing efficiency and reducing reaction times.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thioether (-S-) and tetrazole moieties participate in nucleophilic substitutions under controlled conditions.

Key Findings :

-

The thioether sulfur exhibits moderate nucleophilicity, enabling alkylation with primary alkyl halides.

-

The tetrazole ring undergoes selective substitution at the N1 position with amines under Cu(I) catalysis, retaining the 4-ethoxyphenyl group .

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 6 h | Sulfoxide (R-S(=O)-R') | >90% conversion |

| KMnO₄ | H₂SO₄, 0°C, 2 h | Sulfone (R-SO₂-R') | Requires controlled pH |

Mechanistic Insight :

-

Oxidation proceeds via a radical intermediate for sulfoxide formation, while sulfones require stronger acidic conditions.

Hydrolysis Reactions

The propanamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Kinetics |

|---|---|---|---|

| 6M HCl, reflux, 12 h | H₃O⁺ | Carboxylic acid + 2-methoxyaniline | Complete decomposition |

| NaOH (2M), 80°C, 8 h | OH⁻ | Sodium carboxylate + 2-methoxyaniline | 85% yield |

Structural Impact :

-

Hydrolysis disrupts the amide bond, releasing 2-methoxyaniline and a tetrazole-thio carboxylic acid derivative .

Coordination with Metal Ions

The tetrazole and thioether groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) nitrate | Ethanol, 25°C, 2 h | Tetrazole-Cu²⁺-thioether complexes | 4.2 ± 0.3 |

| Fe(III) chloride | Aqueous pH 7, 40°C | Octahedral Fe³⁺ complexes | Moderate stability |

Applications :

-

Metal complexes exhibit enhanced solubility and potential catalytic activity in oxidation reactions.

Photochemical Degradation

The compound shows sensitivity to UV light, leading to structural rearrangements:

| Light Source | Conditions | Degradation Products | Half-Life |

|---|---|---|---|

| UV-C (254 nm) | Methanol, 25°C, 48 h | Tetrazole ring cleavage products | t₁/₂ = 12 h |

| Sunlight (simulated) | Aqueous buffer, pH 7.4, 7 d | Methoxy-phenyl sulfenic acid derivatives | 30% degradation |

Implications :

-

Photodegradation pathways involve homolytic S–N bond cleavage in the tetrazole ring.

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl and 2-methoxyphenyl groups undergo directed electrophilic substitutions:

| Reagent | Conditions | Position | Major Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | Para to ethoxy group | Nitro-substituted derivative |

| Br₂ (1 equiv) | FeBr₃, CH₂Cl₂, 25°C | Ortho to methoxy group | Monobrominated analog |

Regioselectivity :

Reductive Transformations

Catalytic hydrogenation targets the tetrazole ring and thioether:

| Catalyst | Conditions | Products | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C | Ethanol, 25°C, 6 h | Tetrahydrotetrazole + thiol | Partial reduction |

| NaBH₄/NiCl₂ | THF, 0°C, 1 h | Thiol intermediate | 70% conversion |

Challenges :

-

Over-reduction of the tetrazole ring leads to ring-opening byproducts.

Applications De Recherche Scientifique

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is utilized in various scientific fields:

Chemistry: : As a building block in organic synthesis, especially for creating complex molecules for pharmaceuticals.

Biology: : Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

Medicine: : Explored for therapeutic applications, particularly in drug design and discovery.

Mécanisme D'action

The mechanism of action for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide involves interacting with specific molecular targets, often proteins or enzymes, altering their activity. The tetrazole ring may bind to metal ions or active sites, while the thioether and amide groups can interact with other functional groups through hydrogen bonding or hydrophobic interactions, modulating the biological activity of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methylphenyl)propanamide: : Similar structure but with slight variations in the aromatic rings, affecting its reactivity and biological activity.

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-chlorophenyl)propanamide: : Differing substituents can alter pharmacokinetic properties and potency.

Uniqueness

What sets 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide apart is its combination of functional groups, allowing for a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications.

Hopefully, this deep dive quenches your thirst for detailed information about this fascinating compound! If there's anything else you want to explore, let me know.

Activité Biologique

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring through cyclization reactions and the introduction of the ethoxyphenyl and methoxyphenyl groups via nucleophilic substitutions. The final product is obtained through a coupling reaction involving a thiol-based reagent. The molecular formula of the compound is C19H21N5O3S, with a molecular weight of 399.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The tetrazole ring acts as a bioisostere for carboxylic acids, enabling the compound to bind effectively to enzyme active sites, thereby modulating their activity.

- Receptor Interaction : The compound may influence receptor pathways relevant in various physiological processes, including inflammation and cancer progression .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that similar tetrazole-containing compounds can induce apoptosis in cancer cells by activating mitochondrial pathways. In vitro assays showed a dose-dependent decrease in cell viability in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Another area of interest is the antimicrobial activity associated with this compound. Preliminary studies have shown that it possesses inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, although further investigation is required to elucidate specific pathways .

Research Findings Summary

Propriétés

IUPAC Name |

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-4-27-15-11-9-14(10-12-15)24-19(21-22-23-24)28-13(2)18(25)20-16-7-5-6-8-17(16)26-3/h5-13H,4H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUMCFDXPNQNPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.